1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride physicochemical properties
1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation, analytical method development, and regulatory compliance. This guide provides a comprehensive overview of the known properties of this compound and, more critically, outlines robust, field-proven methodologies for its complete characterization. We bridge the gap between existing data and the practical needs of the research and development scientist by detailing not just what to measure, but how and why, ensuring a foundation of scientific integrity and trustworthiness in your experimental work.
Introduction and Molecular Overview
Imidazole derivatives are ubiquitous in biological systems and pharmaceutical agents, prized for their unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination[1][2]. The title compound, 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, combines the versatile imidazole core with a lipophilic isobutyl group and an ionizable carboxylic acid, making it a molecule with tunable solubility and potential for diverse biological interactions. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
A precise understanding of its properties—such as solubility, pKa, melting point, and stability—directly impacts critical drug development decisions, including route of administration, dosage form design, and storage conditions. This document serves as both a repository of available data and a practical guide for generating the necessary experimental values to de-risk and accelerate development programs.
Core Physicochemical Data
While specific experimental data for this molecule is not extensively published, we can compile its fundamental identifiers from chemical supplier databases and predict certain properties based on its structure. The following table summarizes the known and theoretical values.
| Property | Value | Source / Method |
| IUPAC Name | 1-isobutyl-1H-imidazole-4-carboxylic acid;hydrochloride | --- |
| CAS Number | 1439896-49-7 | [3] |
| Molecular Formula | C₈H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 204.65 g/mol | [3] |
| Chemical Structure | ![]() | --- |
| Melting Point | To Be Determined (TBD) | See Protocol 3.1 |
| Aqueous Solubility | TBD | See Protocol 3.2 |
| pKa | TBD (Predicted ~2-3 for carboxyl, ~6-7 for imidazole) | See Protocol 3.3 |
| LogP (for free base) | 1.2373 (Calculated) | [4] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų (Calculated for free base) | [4] |
Experimental Protocols for Complete Characterization
The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. The causality behind experimental choices is explained to empower the scientist to adapt these methods as needed.
Purity and Identity Confirmation via HPLC and LC-MS/MS
Expertise & Experience: Before any other property is measured, the identity and purity of the material must be unequivocally confirmed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for purity assessment due to its robustness and precision. Coupling it with Mass Spectrometry (LC-MS/MS) provides definitive mass confirmation, ensuring you are working with the correct molecule. A gradient elution method using a C18 column is chosen for its versatility in retaining and separating polar analytes and potential non-polar impurities. The use of formic acid in the mobile phase is critical for good peak shape and for ensuring compatibility with mass spectrometry by providing a source of protons for electrospray ionization (ESI).
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Standard and Sample Preparation:
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Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
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Serially dilute this stock to create calibration standards ranging from 1.0 µg/mL to 200 µg/mL.
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Prepare a sample solution at a concentration of approximately 0.5 mg/mL. Filter all solutions through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5].
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Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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UV Detection: 210 nm (or a wavelength determined by a UV scan).
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Data Analysis:
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Calculate purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
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Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer with an ESI source[6].
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Chromatographic Conditions: Use the same HPLC conditions as described above, potentially with a lower flow rate (e.g., 0.4 mL/min) split to the MS source[5].
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Mass Spectrometric Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the imidazole ring is readily protonated.
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Scan Mode: Full scan from m/z 50 to 500 to find the parent ion. The expected [M+H]⁺ for the free base (C₈H₁₂N₂O₂) is 169.09.
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MS/MS: Fragment the parent ion (m/z 169.09) and analyze the resulting product ions to confirm the structure.
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Caption: Workflow for compound identity and purity validation.
Aqueous Solubility Determination (Shake-Flask Method)
Trustworthiness: The equilibrium shake-flask method is considered the "gold standard" for solubility determination by regulatory agencies. It is a self-validating system because it measures the concentration of a saturated solution in equilibrium, which is the fundamental definition of solubility. By analyzing the supernatant, we ensure that only dissolved material is quantified.
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Preparation: Add an excess amount of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial. The excess solid should be clearly visible.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
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Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with the HPLC mobile phase to a concentration that falls within the range of your established HPLC calibration curve.
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Quantification: Analyze the diluted sample using the validated HPLC-UV method (Protocol 3.1).
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Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility in mg/mL.
Determination of Acid Dissociation Constants (pKa)
Expertise & Experience: This molecule has two potential ionization centers: the carboxylic acid and the imidazole ring. Potentiometric titration is a robust and direct method for determining pKa values. The process involves monitoring the pH of a solution as a titrant (acid or base) is added. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations, corresponding to the midpoint of the buffer regions on the titration curve.
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Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of degassed, deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup:
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Place the solution in a jacketed beaker to maintain a constant temperature (25 °C).
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Use a calibrated pH electrode to monitor the solution pH.
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Use a calibrated burette to add standardized 0.1 M NaOH solution incrementally.
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Titration (Base Titration for Carboxyl pKa):
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Slowly add the NaOH titrant, recording the pH after each addition. Take smaller volume steps near the equivalence points.
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Continue until the pH has stabilized in the high basic range (e.g., pH 11-12).
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Titration (Acid Titration for Imidazole pKa):
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Prepare a fresh solution of the compound as in step 1.
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Titrate in the reverse direction using standardized 0.1 M HCl, starting from the natural pH of the solution down to pH ~2.
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Data Analysis:
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Plot pH versus the volume of titrant added.
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The pKa values are determined from the pH at the half-equivalence points on the curve. Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence points.
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Caption: Logical flow for pKa determination via potentiometric titration.
Conclusion
The comprehensive physicochemical characterization of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a foundational step in its development journey. While publicly available data is limited, this guide provides the authoritative framework and robust experimental protocols necessary for any research or drug development professional to generate high-quality, reliable data. By following these self-validating methodologies for identity, purity, solubility, and pKa, scientists can build a complete and trustworthy data package, enabling informed decisions and accelerating the path from discovery to application.
References
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
- CymitQuimica. (n.d.). 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride.
- ChemScene. (n.d.). 1-Isobutyl-1H-imidazole-4-carboxylic acid.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
- ChemicalBook. (2026). 1H-Imidazole-4-carboxylic acid(1072-84-0).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
- 3. 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]

